

Azd-peg5-methyl ester: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: *Azd-peg5-methyl ester*

Cat. No.: *B13031598*

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This technical guide provides a comprehensive overview of the chemical properties of **Azd-peg5-methyl ester**, a bifunctional crosslinker increasingly utilized in the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its known chemical characteristics.

Core Chemical Properties

Azd-peg5-methyl ester (CAS No. 2055014-59-8) is a well-defined molecule with the chemical formula $C_{27}H_{40}N_2O_{10}$ and a molecular weight of 552.6 g/mol. It is structurally characterized as a polyethylene glycol (PEG) linker containing an azide (AZD) group at one terminus and a methyl ester at the other. The presence of the five-unit PEG chain imparts hydrophilicity to the molecule, which can enhance the solubility of the resulting conjugate in aqueous media.^{[1][2]} The methyl ester is susceptible to hydrolysis under strongly alkaline conditions.

A detailed summary of the known chemical and physical properties of **Azd-peg5-methyl ester** is presented in Table 1. It is important to note that while some physical properties such as

melting point, boiling point, and density are commonly reported for chemical compounds, this information is not consistently available in the public domain for **Azd-peg5-methyl ester**.

Property	Value	Source
CAS Number	2055014-59-8	Vendor Websites
Molecular Formula	C27H40N2O10	Vendor Websites
Molecular Weight	552.6 g/mol	Vendor Websites
Physical State	Not specified	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Density	Not available	N/A
Solubility	Enhanced in aqueous media	[1][2]
Purity	Typically >95% (as supplied by vendors)	Vendor Websites
Storage	Recommended at -20°C for long-term stability	Vendor Websites

Table 1: Chemical and Physical Properties of **Azd-peg5-methyl ester**

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of **Azd-peg5-methyl ester** are not readily available in the scientific literature. Commercial suppliers typically provide the compound with a specified purity, but the proprietary methods used for its synthesis and quality control are generally not disclosed.

For researchers requiring to perform their own analysis, standard analytical techniques for molecules of this class would be applicable. These would likely include:

- High-Performance Liquid Chromatography (HPLC): For purity assessment and purification. A reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient

would be a typical starting point.

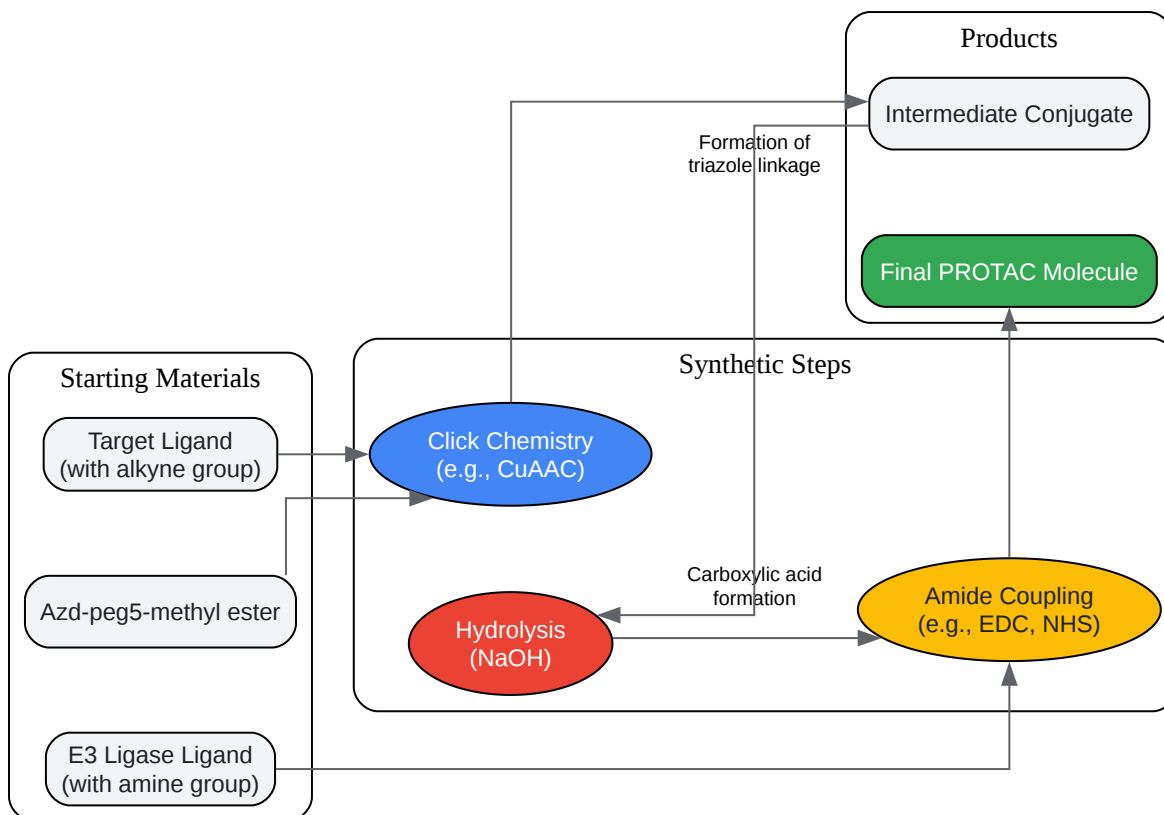
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation. ^1H and ^{13}C NMR spectra would be essential to verify the integrity of the PEG chain, the azide, and the methyl ester groups.
- Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

Application in Drug Development: A Conceptual Workflow

Azd-peg5-methyl ester is primarily designed for use as a chemical linker to connect two different molecular entities. The azide group can readily participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate with a molecule containing an alkyne group. The methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated for amide bond formation with an amine-containing molecule.

This bifunctionality makes it a valuable tool in the construction of PROTACs. In a typical PROTAC, one end of the linker is attached to a ligand that binds to a target protein, while the other end is attached to a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.

Below is a conceptual workflow illustrating the role of **Azd-peg5-methyl ester** in the synthesis of a PROTAC.

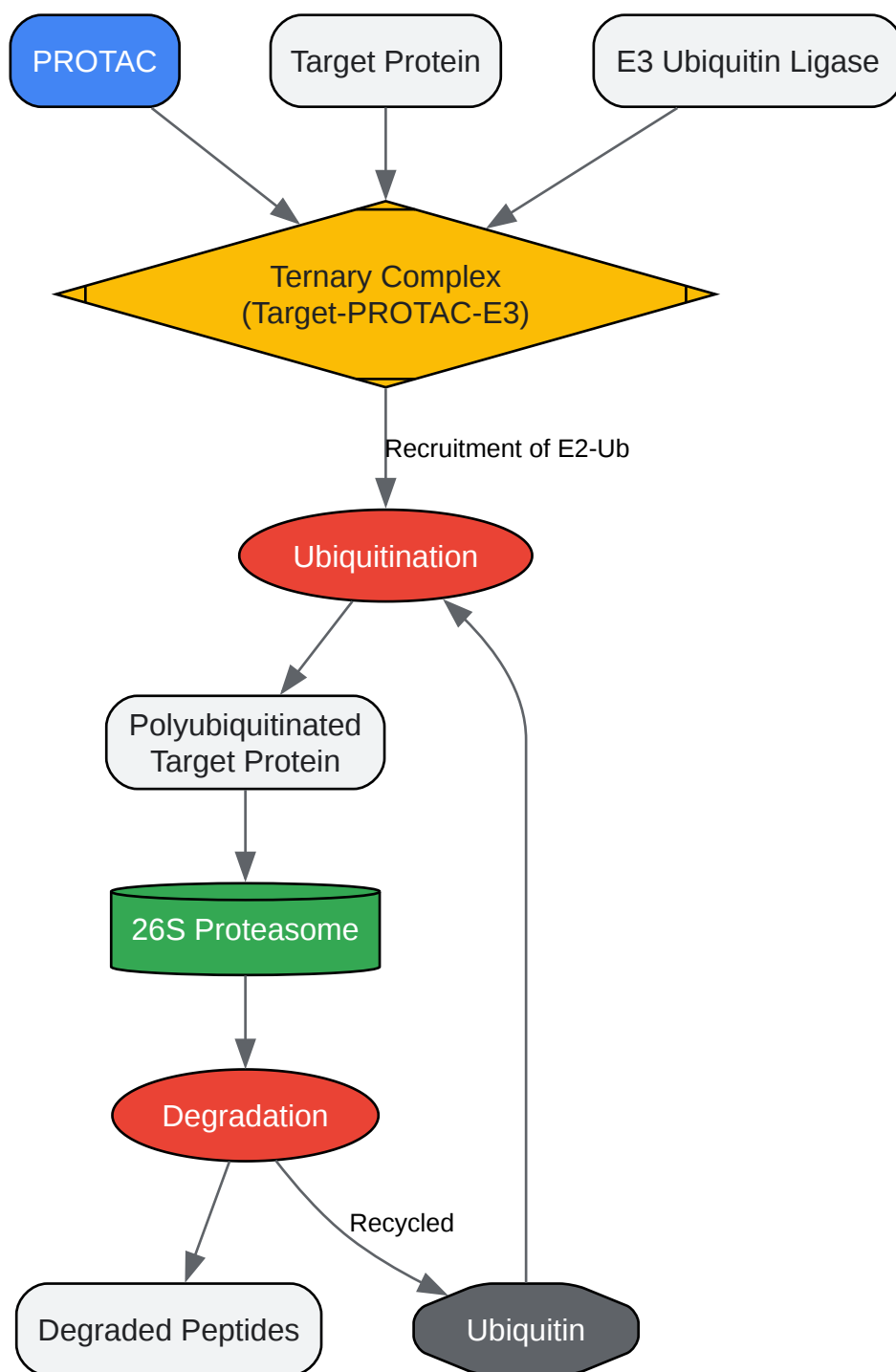


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Figure 1: Conceptual workflow for the synthesis of a PROTAC using **Azd-peg5-methyl ester**.

Signaling Pathways

As **Azd-peg5-methyl ester** is a synthetic linker, it does not have a direct biological activity or an associated signaling pathway. Its role is to facilitate the interaction between a target protein and an E3 ligase, thereby hijacking the cell's natural protein degradation machinery. The relevant signaling pathway is the Ubiquitin-Proteasome System (UPS), which is a fundamental process for protein turnover in eukaryotic cells. A simplified representation of this pathway, as initiated by a PROTAC, is provided below.



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Figure 2: Simplified schematic of the PROTAC-mediated ubiquitin-proteasome pathway.

Conclusion

Azd-peg5-methyl ester is a valuable chemical tool for the construction of complex bioconjugates, most notably PROTACs. Its defined structure and bifunctional nature allow for the precise linking of different molecular entities. While detailed experimental protocols and a full physicochemical profile are not extensively documented in public literature, its utility in drug discovery is evident from its commercial availability and the conceptual workflows it enables. Further research and publication of detailed synthetic and analytical methodologies would greatly benefit the scientific community.

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